molecular formula C18H14Cl2N2O5S B3704680 [4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 4-chloro-3-nitrobenzoate

[4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 4-chloro-3-nitrobenzoate

Cat. No.: B3704680
M. Wt: 441.3 g/mol
InChI Key: MFNPXLYAPLDRKV-UHFFFAOYSA-N
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Description

[4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 4-chloro-3-nitrobenzoate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, morpholine, carbothioyl, and nitrobenzoate groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 4-chloro-3-nitrobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl structure, followed by the introduction of the chloro, morpholine, carbothioyl, and nitrobenzoate groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like automated synthesis and real-time monitoring can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 4-chloro-3-nitrobenzoate: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The morpholine and carbothioyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro groups can lead to a variety of functionalized compounds.

Scientific Research Applications

[4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 4-chloro-3-nitrobenzoate: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential and applications.

Comparison with Similar Compounds

[4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 4-chloro-3-nitrobenzoate: can be compared with other similar compounds, such as:

    Dichloroanilines: These compounds also contain chloro and aniline groups but lack the morpholine, carbothioyl, and nitrobenzoate functionalities.

    Benzene Derivatives: Compounds like benzene, toluene, and xylene share the aromatic ring structure but differ significantly in their functional groups and reactivity.

The uniqueness of This compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-chloro-2-(morpholine-4-carbothioyl)phenyl] 4-chloro-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O5S/c19-12-2-4-16(13(10-12)17(28)21-5-7-26-8-6-21)27-18(23)11-1-3-14(20)15(9-11)22(24)25/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNPXLYAPLDRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=C(C=CC(=C2)Cl)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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